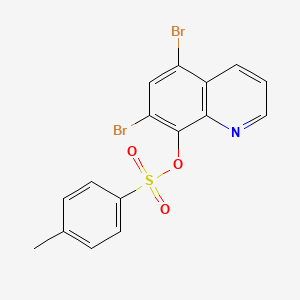

5,7-Dibromoquinolin-8-yl 4-methylbenzenesulfonate

Description

Historical Context and Development of Quinoline Sulfonates

The synthesis of quinoline sulfonates emerged from early 20th-century efforts to functionalize heterocyclic frameworks for dye chemistry and pharmaceutical applications. Brominated quinolines gained prominence in the 1970s with the discovery of their reactivity in nucleophilic aromatic substitution, enabling precise regiochemical control. The introduction of sulfonate esters, such as tosyl (4-methylbenzenesulfonyl) groups, marked a pivotal advancement by enhancing solubility and facilitating subsequent derivatization. For example, 4,4,7,9-tetrabromo-1,2,3,4-tetrahydro-1-benzazepin-5-one served as a precursor for dibromoquinoline aldehydes through lithium chloride-mediated dehydrohalogenation.

Modern catalytic methods, particularly palladium- and rhodium-mediated C–H activation, have expanded the synthetic utility of brominated quinoline sulfonates. A 2021 study demonstrated that Pd(OAc)~2~ catalyzes the C2-arylation of quinoline N-oxides using aryl tosylates, achieving yields up to 86%. This methodology underscores the strategic value of bromine substituents in directing metalation and stabilizing transition states during cross-coupling.

Table 1: Comparative Analysis of Quinoline Sulfonate Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C~17~H~12~Br~2~NO~3~S | 473.16 | Br (C5/C7), Tosyl (C8) |

| 5,7-Dibromo-8-quinolyl 2-methoxy-4-methylbenzenesulfonate | C~17~H~13~Br~2~NO~4~S | 487.18 | Br (C5/C7), Methoxy-tosyl (C8) |

| 5,7-Dibromoquinolin-8-yl 4-ethoxybenzoate | C~18~H~13~Br~2~NO~3~ | 451.10 | Br (C5/C7), Ethoxybenzoyl (C8) |

Significance in Heterocyclic Chemistry Research

Brominated quinoline sulfonates occupy a critical niche in heterocyclic chemistry due to their dual functionality:

- Electrophilic Sites : The C5/C7 bromine atoms serve as leaving groups in Suzuki-Miyaura and Ullmann-type couplings, enabling the construction of π-conjugated systems.

- Sulfonate Reactivity : The tosyl group acts as a protective moiety for hydroxyl groups and participates in nucleophilic displacement reactions. For instance, Rh-catalyzed decarbonylation of aroyl chlorides with quinoline sulfonates yields biaryl structures with >70% efficiency.

Recent work on 4-anilinoquinoline sulfonamides highlights the pharmacophoric importance of sulfonate groups in targeting carbonic anhydrase isoforms, with K~I~ values as low as 5.5 nM against hCA IX. While this compound itself has not been tested in biological assays, its structural analogs demonstrate inhibitory activity through sulfonamide-zinc interactions in enzyme active sites.

Position of this compound in Quinoline Chemistry

This compound distinguishes itself through:

- Regiochemical Precision : The C8 sulfonate ester directs electrophilic substitution to the C3 position, as evidenced by X-ray crystallography of related adducts.

- Steric Modulation : The 4-methyl group on the tosyl moiety reduces rotational freedom, favoring planar conformations that enhance π-stacking in metal-organic frameworks.

Comparative studies with methoxy- and ethoxy-substituted analogs reveal that electron-donating groups on the sulfonate aryl ring decrease electrophilicity at the quinoline core, altering reactivity in Pd-catalyzed couplings. For example, ethoxy-substituted derivatives exhibit 15% lower yields in C2-arylations compared to methyl analogs under identical conditions.

Research Objectives and Contemporary Relevance

Current research priorities include:

- Catalytic Diversification : Expanding the scope of nickel- and copper-catalyzed alkylations using organozinc reagents, which achieve 61–99% yields for C2-functionalized quinolines.

- Material Science Applications : Investigating sulfonate-directed self-assembly in luminescent coordination polymers, leveraging bromine's heavy-atom effect for enhanced phosphorescence.

- Bioisosteric Replacement : Developing sulfonate-to-sulfonamide derivatives to improve pharmacokinetic profiles, as demonstrated in hCA IX inhibitors with sub-10 nM affinity.

Table 2: Synthetic Methodologies for Brominated Quinoline Sulfonates

Properties

IUPAC Name |

(5,7-dibromoquinolin-8-yl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Br2NO3S/c1-10-4-6-11(7-5-10)23(20,21)22-16-14(18)9-13(17)12-3-2-8-19-15(12)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICSCWPOLOJHNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Br2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5,7-Dibromoquinolin-8-yl 4-methylbenzenesulfonate typically involves the bromination of quinoline derivatives followed by sulfonation. The reaction conditions often include the use of bromine or bromine-containing reagents for the bromination step, and sulfonyl chlorides for the sulfonation step. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

5,7-Dibromoquinolin-8-yl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form larger molecular structures.

Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential biological activity, making it a candidate for further biological studies.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It may be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism by which 5,7-Dibromoquinolin-8-yl 4-methylbenzenesulfonate exerts its effects involves interactions with specific molecular targets. The bromine atoms and the sulfonate group play crucial roles in these interactions, potentially affecting various biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Aminoanilinium 4-methylbenzenesulfonate

This compound shares the 4-methylbenzenesulfonate moiety but exists as a sulfonate salt (anionic sulfonate paired with a cationic 2-aminoanilinium group) rather than an ester. Key comparisons include:

| Property | 5,7-Dibromoquinolin-8-yl 4-methylbenzenesulfonate | 2-Aminoanilinium 4-methylbenzenesulfonate |

|---|---|---|

| Molecular Weight | 458.15 g/mol (calculated) | 280.34 g/mol |

| Structural Features | Brominated quinoline core + sulfonate ester | Aromatic ammonium cation + sulfonate anion |

| Crystal System | Not reported in evidence | Monoclinic, P2₁/n |

| Unit Cell Parameters | N/A | a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å |

Key Differences :

- The target compound’s bromine substituents increase molecular weight and likely reduce solubility in polar solvents compared to the smaller, ionic 2-aminoanilinium derivative.

- The sulfonate ester linkage in the target compound may confer greater hydrolytic stability than the ionic sulfonate-cation pairing in 2-aminoanilinium 4-methylbenzenesulfonate.

Functional Group Comparisons

Unlike the target compound’s bromine and sulfonate groups, this flavonoid derivative features hydroxyl and glycosyl groups, which enhance hydrophilicity. Such contrasts underscore how halogenation and sulfonation influence physicochemical properties like logP and bioavailability.

Research Findings and Methodological Insights

- Crystallographic Analysis: The crystal structure of 2-Aminoanilinium 4-methylbenzenesulfonate was determined using established protocols, likely involving SHELX for refinement. Similar methodologies would apply to the target compound, though its larger size and bromine atoms may complicate data collection due to increased electron density.

- Thermal Stability : Sulfonate esters (e.g., the target compound) generally exhibit higher thermal stability than sulfonate salts, as seen in ionic liquids and pharmaceutical salts .

Biological Activity

5,7-Dibromoquinolin-8-yl 4-methylbenzenesulfonate is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. The compound features bromine substitutions at the 5th and 7th positions of the quinoline ring and a sulfonate group at the 8th position, which may enhance its reactivity and biological interactions.

The molecular formula of this compound is C₁₆H₁₁Br₂NO₃S, with a molecular weight of approximately 457.1 g/mol. The presence of halogen atoms and a sulfonate group suggests that this compound may exhibit unique chemical behaviors, including enhanced solubility and reactivity in biological systems.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The bromine atoms may influence the compound's lipophilicity and binding affinity to proteins or nucleic acids, while the sulfonate group could enhance solubility and facilitate cellular uptake. Research into the specific pathways affected by this compound is ongoing.

Anticancer Properties

Several studies have investigated the anticancer potential of quinoline derivatives, including those similar to this compound. For instance, research on halogenated quinolines has shown that substitution patterns can significantly affect cytotoxicity against cancer cell lines. The structure-activity relationship indicates that the presence of bromine enhances antiproliferative effects compared to non-brominated analogs .

Antimicrobial Activity

Quinoline derivatives have also been studied for their antimicrobial properties. Preliminary findings suggest that compounds with similar structures exhibit activity against various pathogens, including bacteria and fungi. The sulfonate group may play a role in enhancing antimicrobial efficacy by improving solubility and facilitating interaction with microbial membranes .

Case Studies

- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of halogenated quinolines demonstrated that compounds with bromine substitutions showed increased cytotoxicity against several cancer cell lines compared to their non-brominated counterparts. The study utilized various assays to determine cell viability and apoptosis rates .

- Antifungal Activity : In a model using Caenorhabditis elegans, researchers tested the efficacy of quinoline derivatives against Candida albicans. Results indicated that certain structural modifications enhanced survival rates in infected worms, suggesting potential therapeutic applications for treating fungal infections .

Data Table: Comparative Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.